Maltosine
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Overview
Description
Preparation Methods
Maltosine is synthesized predominantly in the presence of di- and oligosaccharides and glycosylated isomaltol derivatives under conditions resembling crust formation . The synthetic route involves the reaction of N-α-acetyl lysine with maltose and lactose, leading to the formation of this compound . Industrial production methods often involve the Maillard reaction, where reducing sugars react with amino acids under controlled heating conditions .
Chemical Reactions Analysis
Maltosine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: this compound can participate in substitution reactions, particularly with other amino acids and peptides. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.
Scientific Research Applications
Maltosine has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the Maillard reaction and its products.
Biology: this compound’s metal-chelating properties make it useful in studies related to metal ion storage diseases.
Mechanism of Action
Maltosine exerts its effects primarily through its metal-chelating properties. It binds to metal ions, forming stable complexes that can be transported and excreted from the body. This mechanism is particularly useful in treating metal ion storage diseases, where excess metal ions need to be removed from the body .
Comparison with Similar Compounds
Maltosine is similar to other Maillard reaction products such as pyrraline, MG-H1, and CML. it is unique due to its specific formation conditions and its potent metal-chelating properties . Other similar compounds include:
Pyrraline: Another Maillard reaction product formed under similar conditions.
MG-H1: A glycation compound with similar metal-chelating properties.
CML: A compound formed through more complex pathways during the Maillard reaction.
This compound’s uniqueness lies in its specific formation conditions and its high affinity for metal ions, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
(2S)-2-amino-6-(3-hydroxy-2-methyl-4-oxopyridin-1-yl)hexanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O4/c1-8-11(16)10(15)5-7-14(8)6-3-2-4-9(13)12(17)18/h5,7,9,16H,2-4,6,13H2,1H3,(H,17,18)/t9-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XREGTYIADDPJMA-VIFPVBQESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C=CN1CCCCC(C(=O)O)N)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)C=CN1CCCC[C@@H](C(=O)O)N)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20857952 |
Source
|
Record name | 6-(3-Hydroxy-2-methyl-4-oxopyridin-1(4H)-yl)-L-norleucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20857952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
121502-04-3 |
Source
|
Record name | 6-(3-Hydroxy-2-methyl-4-oxopyridin-1(4H)-yl)-L-norleucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20857952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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